molecular formula C12H12BrNO2 B2983990 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone CAS No. 1854622-91-5

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone

Cat. No.: B2983990
CAS No.: 1854622-91-5
M. Wt: 282.137
InChI Key: MGBFFRQCJYABEQ-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptan-5-yl(3-bromophenyl)methanone is a complex organic compound characterized by a bicyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone typically involves the construction of the bicyclic core followed by the introduction of the bromophenyl group. One common approach starts with the cyclization of appropriate precursors under controlled conditions. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been reported as an efficient method to construct oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. specific industrial methods for this compound are not widely documented and may vary based on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: It may be used in the development of advanced materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone exerts its effects is not fully understood. its molecular structure suggests potential interactions with various biological targets. The presence of the bromophenyl group may facilitate binding to specific receptors or enzymes, while the bicyclic core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol: This compound shares a similar bicyclic core but differs in the functional groups attached.

    2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone: Another derivative with a different substituent on the phenyl ring.

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and potential applications. The combination of the bicyclic core and the bromophenyl group makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(3-bromophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBFFRQCJYABEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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